2-Pyrimidinamine, 5-chloro-4,6-dimethoxy-(9CI)
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Overview
Description
2-Pyrimidinamine, 5-chloro-4,6-dimethoxy-(9CI) is a chemical compound with the molecular formula C₆H₈ClN₃O₂. It is also known by its other names, such as 5-chloro-4,6-dimethoxypyrimidin-2-amine and 2-amino-5-chloro-4,6-dimethoxypyrimidine . This compound is part of the pyrimidine family, which is a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidinamine, 5-chloro-4,6-dimethoxy-(9CI) typically involves the chlorination and methoxylation of pyrimidine derivatives. One common method involves the reaction of 2-aminopyrimidine with chlorinating agents such as thionyl chloride (SOCl₂) to introduce the chlorine atom at the 5-position. This is followed by methoxylation using methanol in the presence of a base like sodium methoxide (NaOCH₃) to introduce methoxy groups at the 4 and 6 positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Pyrimidinamine, 5-chloro-4,6-dimethoxy-(9CI) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Hydrolysis: The methoxy groups can be hydrolyzed to form hydroxyl groups under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH₂) or potassium thiolate (KSR) in polar solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-pyrimidinamine derivatives, while oxidation can produce pyrimidine N-oxides .
Scientific Research Applications
2-Pyrimidinamine, 5-chloro-4,6-dimethoxy-(9CI) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pyrimidine-based compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the synthesis of drugs targeting specific enzymes and receptors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Pyrimidinamine, 5-chloro-4,6-dimethoxy-(9CI) involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Pyrimidinamine, 4,6-dimethyl-: Similar structure but with methyl groups instead of methoxy groups.
5-Pyrimidinamine, 2-chloro-4,6-dimethyl-: Similar structure but with different substitution pattern.
2-Pyrimidinamine, 4,6-dimethoxy-: Lacks the chlorine atom at the 5-position.
Uniqueness
2-Pyrimidinamine, 5-chloro-4,6-dimethoxy-(9CI) is unique due to the presence of both chlorine and methoxy groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and potential therapeutic applications .
Properties
CAS No. |
55693-77-1 |
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Molecular Formula |
C6H8ClN3O2 |
Molecular Weight |
189.60 g/mol |
IUPAC Name |
5-chloro-4,6-dimethoxypyrimidin-2-amine |
InChI |
InChI=1S/C6H8ClN3O2/c1-11-4-3(7)5(12-2)10-6(8)9-4/h1-2H3,(H2,8,9,10) |
InChI Key |
MJHVXVJMCSXNBL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC(=N1)N)OC)Cl |
Origin of Product |
United States |
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